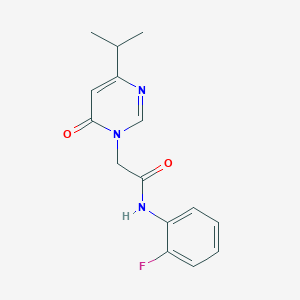
1-(2-(2-fluorophenyl)-2-hydroxyethyl)-N-(2-(2-(pyridin-2-yl)ethyl)phenyl)-1H-1,2,3-triazole-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Starting Materials: 2-fluorobenzyl bromide.
Reaction: Nucleophilic substitution.
Conditions: Base (e.g., potassium carbonate), solvent (e.g., acetonitrile), and heating.
Hydroxyethyl Group Addition:
Starting Materials: Ethylene oxide.
Reaction: Ring-opening reaction.
Conditions: Acidic or basic catalyst, solvent (e.g., ethanol), and controlled temperature.
Coupling with Pyridinyl Group:
Starting Materials: 2-(2-pyridinyl)ethylamine.
Reaction: Amide bond formation.
Conditions: Coupling reagents (e.g., EDC, HOBt), solvent (e.g., dichloromethane), and room temperature.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This includes:
Scaling up reactions: with appropriate safety measures.
Continuous flow chemistry: to enhance reaction efficiency.
Purification techniques: such as recrystallization and chromatography.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(2-fluorophenyl)-2-hydroxyethyl)-N-(2-(2-(pyridin-2-yl)ethyl)phenyl)-1H-1,2,3-triazole-4-carboxamide typically involves multi-step organic reactions. A common synthetic route includes:
-
Formation of the Triazole Ring:
Starting Materials: Azides and alkynes.
Conditions: Room temperature, copper(I) catalyst, and a suitable solvent like dimethyl sulfoxide (DMSO).
化学反応の分析
Types of Reactions: 1-(2-(2-fluorophenyl)-2-hydroxyethyl)-N-(2-(2-(pyridin-2-yl)ethyl)phenyl)-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The carbonyl group (if formed) can be reduced back to a hydroxyl group using reducing agents like sodium borohydride.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Coupling Reactions: The triazole ring can engage in further coupling reactions with other azides or alkynes.
Common Reagents and Conditions:
Oxidation: PCC, DCM, room temperature.
Reduction: Sodium borohydride, methanol, room temperature.
Substitution: Electrophiles (e.g., halogens), Lewis acids (e.g., AlCl3), solvent (e.g., chloroform).
Major Products:
Oxidation Product: 1-(2-(2-fluorophenyl)-2-oxoethyl)-N-(2-(2-(pyridin-2-yl)ethyl)phenyl)-1H-1,2,3-triazole-4-carboxamide.
Reduction Product: this compound (regenerated).
Chemistry:
Catalysis: The triazole moiety can act as a ligand in metal-catalyzed reactions.
Material Science: Potential use in the development of new materials with specific electronic properties.
Biology:
Enzyme Inhibition: Potential inhibitor of enzymes due to its structural similarity to natural substrates.
Protein Binding: Can be used in studies involving protein-ligand interactions.
Medicine:
Drug Development: Investigated for its potential as an anti-cancer, anti-inflammatory, or antimicrobial agent.
Pharmacokinetics: Studied for its absorption, distribution, metabolism, and excretion (ADME) properties.
Industry:
Chemical Sensors: Utilized in the development of sensors for detecting specific biological or chemical substances.
Agriculture: Potential use as a pesticide or herbicide due to its bioactivity.
作用機序
The mechanism of action of 1-(2-(2-fluorophenyl)-2-hydroxyethyl)-N-(2-(2-(pyridin-2-yl)ethyl)phenyl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets:
Molecular Targets: Enzymes, receptors, or proteins that the compound can bind to or inhibit.
Pathways Involved: Depending on its application, it may interfere with metabolic pathways, signal transduction pathways, or DNA replication processes.
類似化合物との比較
- 1-(2-(2-chlorophenyl)-2-hydroxyethyl)-N-(2-(2-(pyridin-2-yl)ethyl)phenyl)-1H-1,2,3-triazole-4-carboxamide
- 1-(2-(2-bromophenyl)-2-hydroxyethyl)-N-(2-(2-(pyridin-2-yl)ethyl)phenyl)-1H-1,2,3-triazole-4-carboxamide
Comparison:
- Uniqueness: The presence of the fluorophenyl group in 1-(2-(2-fluorophenyl)-2-hydroxyethyl)-N-(2-(2-(pyridin-2-yl)ethyl)phenyl)-1H-1,2,3-triazole-4-carboxamide may confer unique electronic properties and biological activity compared to its chloro- and bromo- counterparts.
- Reactivity: Fluorine’s high electronegativity can influence the compound’s reactivity and interaction with biological targets differently than chlorine or bromine.
特性
IUPAC Name |
1-[2-(2-fluorophenyl)-2-hydroxyethyl]-N-[2-(2-pyridin-2-ylethyl)phenyl]triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22FN5O2/c25-20-10-3-2-9-19(20)23(31)16-30-15-22(28-29-30)24(32)27-21-11-4-1-7-17(21)12-13-18-8-5-6-14-26-18/h1-11,14-15,23,31H,12-13,16H2,(H,27,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHWCJOYFXHIKAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CCC2=CC=CC=N2)NC(=O)C3=CN(N=N3)CC(C4=CC=CC=C4F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22FN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(E)-ethyl 2-(4-(dimethylamino)benzylidene)-5-(furan-2-yl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2684392.png)
![N-(2-chlorophenyl)-2-[(3-chlorophenyl)sulfonyl]acetamide](/img/structure/B2684393.png)
![N-(5-chloro-2-methylphenyl)-2-[8-(cyclohexylsulfanyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide](/img/structure/B2684396.png)

![2-Chloro-N-(1-oxaspiro[5.5]undecan-4-yl)acetamide](/img/structure/B2684398.png)

![N-[4-(2-amino-1,3-thiazol-4-yl)phenyl]butanamide](/img/structure/B2684401.png)


![N-(4-(3,5-dimethylpiperidine-1-carbonyl)-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2684405.png)
![(Z)-5-((3-(benzo[d]thiazol-2-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-3-(3-ethoxypropyl)-2-thioxothiazolidin-4-one](/img/structure/B2684406.png)
![4-(diethylsulfamoyl)-N-{2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}benzamide](/img/structure/B2684408.png)
![(Z)-N-(6-ethoxy-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)furan-2-carboxamide](/img/structure/B2684413.png)
